molecular formula C9H4F6O B1302421 2,5-Bis(trifluoromethyl)benzaldehyde CAS No. 395-64-2

2,5-Bis(trifluoromethyl)benzaldehyde

Cat. No. B1302421
CAS RN: 395-64-2
M. Wt: 242.12 g/mol
InChI Key: PICGJIQKPLBIES-UHFFFAOYSA-N
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Description

2,5-Bis(trifluoromethyl)benzaldehyde is an organic compound with the linear formula (CF3)2C6H3CHO . It has a molecular weight of 242.12 .


Molecular Structure Analysis

The molecular structure of 2,5-Bis(trifluoromethyl)benzaldehyde consists of a benzene ring substituted with two trifluoromethyl groups and one aldehyde group . The SMILES string representation is FC(F)(F)c1ccc(c(C=O)c1)C(F)(F)F .


Physical And Chemical Properties Analysis

2,5-Bis(trifluoromethyl)benzaldehyde has a density of 1.468 g/mL at 25 °C and a boiling point of 137 °C . Its refractive index is 1.421 .

Scientific Research Applications

  • “2,5-Bis(trifluoromethyl)benzaldehyde” is an organic compound with the molecular formula C9H4F6O . It has a molecular weight of 242.12 .
  • It’s used as a building block in organic synthesis .
  • One specific application I found is in the preparation of ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates .
  • Organic Synthesis Building Block

    • This compound is used as a building block in organic synthesis .
  • Preparation of Specific Compounds

    • It’s used in the preparation of ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates .
  • Promotion of Organic Transformations

    • The 3,5-bis(trifluoromethyl)phenyl motif of this compound is used ubiquitously in H-bond catalysts .
  • Preparation of Specific Compounds

    • 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde may be used in the preparation of 2-[(E)-2-hydroxy-5-(trifluoromethoxy)benzylideneamino]-4-methylphenol .
  • Organic Building Blocks

    • 2,4-Bis(trifluoromethyl)benzaldehyde is an organic building block .
    • It may be used to synthesize 2,2-diamino enol .

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,5-bis(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F6O/c10-8(11,12)6-1-2-7(9(13,14)15)5(3-6)4-16/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICGJIQKPLBIES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372257
Record name 2,5-Bis(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(trifluoromethyl)benzaldehyde

CAS RN

395-64-2
Record name 2,5-Bis(trifluoromethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=395-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Bis(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-BIS(TRIFLUOROMETHYL)BENZALDEHYDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Sonoda, K Kamada - Journal of Fluorine Chemistry, 2023 - Elsevier
We synthesized and characterized a series of triene molecules having trifluoromethyl (CF 3 ) groups at different positions of the benzene rings of 1,6-diphenyl-1,3,5-hexatriene (DPH), a …
Y Kim - 2005 - dspace.mit.edu
(cont.) The ionization potentials of the polymer thin films were determined using ultraviolet photoelectron spectroscopy (UPS), and those with the highest ionization potentials displayed …
Number of citations: 2 dspace.mit.edu
P Nagarjuna, A Bagui, A Garg, V Gupta… - The Journal of …, 2017 - ACS Publications
Here, we demonstrate a new fulleropyrrolidine electron acceptor coded as DIF-ful-C 60 , following a one-step synthetic protocol. The absorption spectrum of DIF-ful-C 60 suggests …
Number of citations: 13 0-pubs-acs-org.brum.beds.ac.uk

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